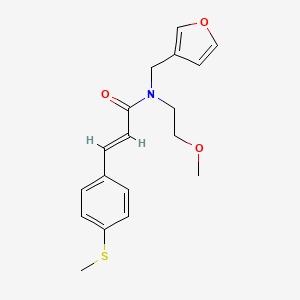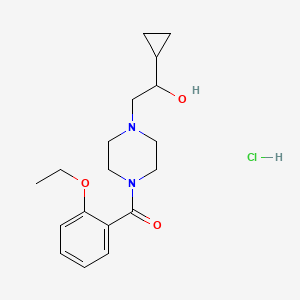
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its chemical name, molecular formula, and molecular weight. The chemical name provides information about the compound’s structure, while the molecular formula tells you the types and numbers of atoms present in the compound. The molecular weight is the sum of the atomic weights of all the atoms in the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis process includes understanding the reaction mechanisms, identifying the optimal conditions (such as temperature, pressure, and solvent), and evaluating the yield and purity of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as NMR, mass spectrometry, and chromatography. These techniques can provide information about the reactivity of the compound and its potential to undergo certain types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques and can provide important information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from the synthesis involving (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride have shown variable and modest activity against investigated strains of bacteria and fungi. This highlights its potential role in developing new antimicrobial agents. The structural modifications of these compounds enable the exploration of their antimicrobial efficacy against a range of pathogenic microorganisms (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Further research into derivatives of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride has revealed their potential in anticancer and antituberculosis activities. Specifically, certain synthesized derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This demonstrates the compound's utility in developing therapeutic agents targeting cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antagonistic Activities
Research has also explored the antagonistic activities of related compounds, highlighting their potential application in discovering new therapeutic targets. For instance, compounds acting as potent antagonists of G protein-coupled receptors have been identified, suggesting the role of these derivatives in the development of drugs targeting specific receptor pathways (Romero et al., 2012).
Alzheimer's Disease Therapy
Additionally, multifunctional amides synthesized from related compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their application in Alzheimer's disease therapy. These compounds could serve as a template for the development of new drugs against Alzheimer's, highlighting the broader pharmacological potential of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride derivatives (Hassan et al., 2018).
Enzyme Inhibition and Drug Development
The synthesis and optimization of antitubercular activities in derivatives also demonstrate the compound's utility in drug development, particularly for treating tuberculosis. These studies contribute to understanding the molecular basis of drug action and the development of novel therapeutic agents with improved efficacy and safety profiles (Bisht et al., 2010).
Safety And Hazards
The safety and hazards of a compound are typically assessed through toxicology studies, which can provide information about the compound’s potential to cause harm to humans or the environment.
Future Directions
The future directions for research on a compound can include exploring its potential applications (such as in medicine or industry), investigating its mechanism of action in more detail, or developing new methods for its synthesis.
Please note that this is a general guide and the specific details can vary depending on the compound and the available information. For a comprehensive analysis of a specific compound, it would be necessary to consult the scientific literature or conduct experimental studies. I hope this information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-2-23-17-6-4-3-5-15(17)18(22)20-11-9-19(10-12-20)13-16(21)14-7-8-14;/h3-6,14,16,21H,2,7-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWWWPLONISJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
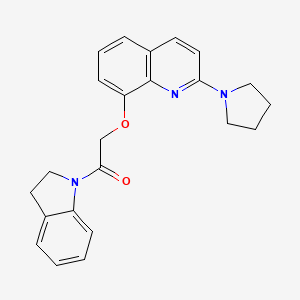
![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)
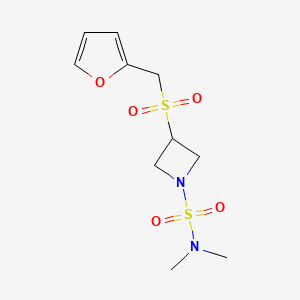
![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)
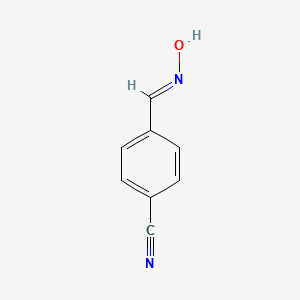
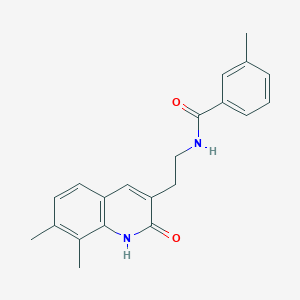
![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)
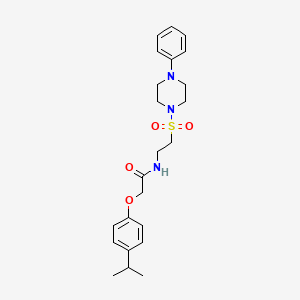
![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)
